molecular formula C8H10N4O B2419136 4-methoxy-2-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile CAS No. 338412-37-6

4-methoxy-2-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2419136
CAS No.: 338412-37-6
M. Wt: 178.195
InChI Key: XHLRZEBFKDFTCZ-UHFFFAOYSA-N
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Description

4-methoxy-2-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile is an organic compound with the molecular formula C8H10N4O and a molecular weight of 178.195 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-methoxy-2-nitrobenzonitrile with methylhydrazine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazino derivatives.

Scientific Research Applications

4-methoxy-2-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-methoxy-2-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

4-methoxy-2-(1-methylhydrazin-1-yl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:

  • 4-Methoxy-2-(1-ethylhydrazino)nicotinonitrile
  • 4-Methoxy-2-(1-phenylhydrazino)nicotinonitrile
  • 4-Methoxy-2-(1-methylhydrazino)benzonitrile

These compounds share similar structural features but may exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and applications.

Properties

IUPAC Name

2-[amino(methyl)amino]-4-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-12(10)8-6(5-9)7(13-2)3-4-11-8/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLRZEBFKDFTCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CC(=C1C#N)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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